
2-amino-N'-hydroxypentanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N’-hydroxypentanimidamide is a chemical compound with the molecular formula C5H13N3O It is a member of the amidine family, which is known for its diverse applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-hydroxypentanimidamide typically involves the reaction of appropriate amines with hydroxylamine derivatives under controlled conditions. One common method includes the reaction of pentanenitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired amidine compound.
Industrial Production Methods
While specific industrial production methods for 2-amino-N’-hydroxypentanimidamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-hydroxypentanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidines or other derivatives.
Scientific Research Applications
2-amino-N’-hydroxypentanimidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N’-hydroxypentanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions or act as a chelating agent, influencing various biochemical pathways. Its hydroxylamine group is particularly reactive, allowing it to participate in redox reactions and other chemical processes that modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N’-hydroxybutanimidamide
- 2-amino-N’-hydroxyhexanimidamide
- 2-amino-N’-hydroxyheptanimidamide
Uniqueness
2-amino-N’-hydroxypentanimidamide is unique due to its specific chain length and the presence of both amino and hydroxylamine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Compared to its analogs, it offers a balanced profile of stability and reactivity, which is advantageous in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
2-amino-N'-hydroxypentanimidamide |
InChI |
InChI=1S/C5H13N3O/c1-2-3-4(6)5(7)8-9/h4,9H,2-3,6H2,1H3,(H2,7,8) |
InChI Key |
XRCMFMLCQBUXJB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(/C(=N/O)/N)N |
Canonical SMILES |
CCCC(C(=NO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


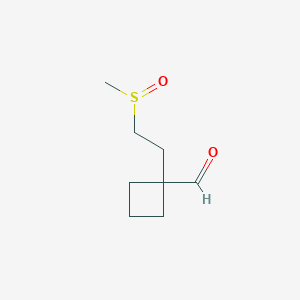
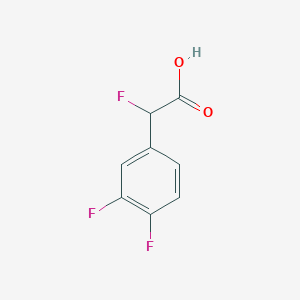
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
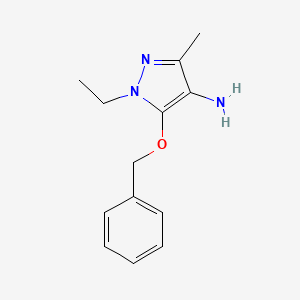
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
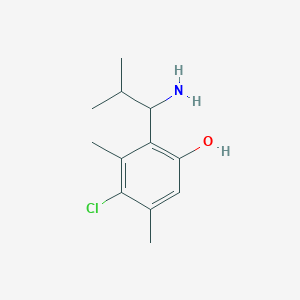
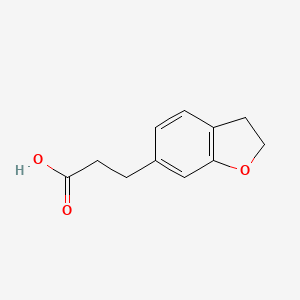

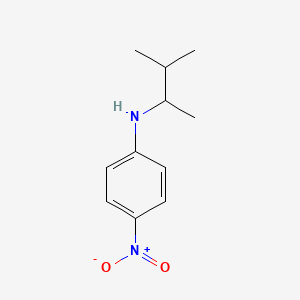
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)
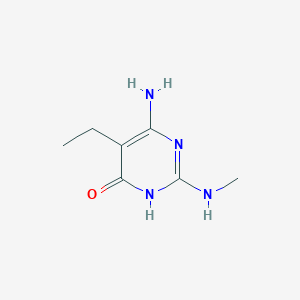

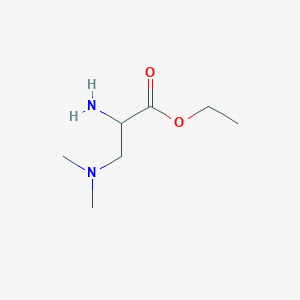
![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
